Cas no 1805623-04-4 (3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol)

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol
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- Inchi: 1S/C8H8BrF2NO2/c9-2-5-4(3-13)1-6(7(10)11)12-8(5)14/h1,7,13H,2-3H2,(H,12,14)
- InChI Key: VHJRTTYJWPUMFP-UHFFFAOYSA-N
- SMILES: BrCC1C(NC(C(F)F)=CC=1CO)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 313
- Topological Polar Surface Area: 49.3
- XLogP3: 0.1
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029024383-1g |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol |
1805623-04-4 | 95% | 1g |
$2,981.85 | 2022-04-01 | |
Alichem | A029024383-250mg |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol |
1805623-04-4 | 95% | 250mg |
$931.00 | 2022-04-01 | |
Alichem | A029024383-500mg |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol |
1805623-04-4 | 95% | 500mg |
$1,685.00 | 2022-04-01 |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol Related Literature
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol: A Comprehensive Overview
The compound 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol, identified by the CAS number 1805623-04-4, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with multiple substituents, including a bromomethyl group, a difluoromethyl group, and hydroxymethanol functionalities. These features make it a versatile building block for the synthesis of advanced materials and pharmaceutical agents.
Recent studies have highlighted the importance of pyridine derivatives in the development of new drugs and bioactive molecules. The presence of the bromomethyl group in this compound introduces interesting reactivity, particularly in nucleophilic substitution reactions, which can be exploited for the synthesis of diverse compounds. Additionally, the difluoromethyl group imparts electronic effects that can modulate the compound's properties, making it suitable for applications in catalysis and sensor technologies.
The hydroxymethanol functionality further enhances the compound's versatility by providing opportunities for hydrogen bonding and other non-covalent interactions. This makes 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol an ideal candidate for use in supramolecular chemistry and self-assembling systems. Recent research has demonstrated its potential as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are highly sought after for their applications in gas storage, catalysis, and sensing.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and cross-coupling reactions. The choice of synthetic route depends on the specific requirements of the target application. For instance, palladium-catalyzed cross-coupling reactions have been shown to be highly efficient for constructing the carbon-bromine bond in this molecule. The use of such advanced catalytic systems underscores the importance of green chemistry principles in modern synthetic strategies.
The unique combination of functional groups in this compound also makes it an attractive candidate for use in drug discovery programs. The bromomethyl group can serve as a leaving group in substitution reactions, enabling the introduction of various bioactive moieties. Furthermore, the hydroxymethanol functionality can be modified to introduce additional complexity into the molecule, potentially leading to novel pharmacophores with enhanced biological activity.
Recent advancements in computational chemistry have provided valuable insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the presence of electronegative substituents such as bromine and fluorine significantly alters the electron density distribution on the pyridine ring. This modulation of electronic properties is crucial for understanding the compound's reactivity and its potential applications in redox processes and electron transfer mechanisms.
In conclusion, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-methanol is a multifaceted compound with immense potential across various domains of science and technology. Its unique structure, combined with recent advances in synthetic methodologies and computational modeling, positions it as a key player in the development of next-generation materials and therapeutic agents. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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